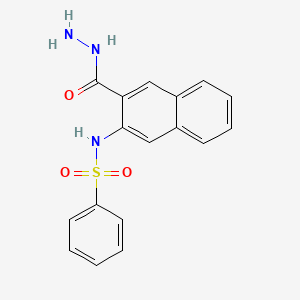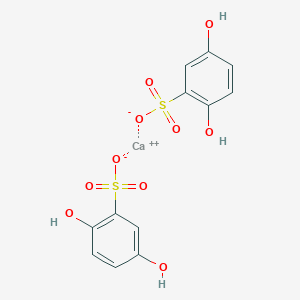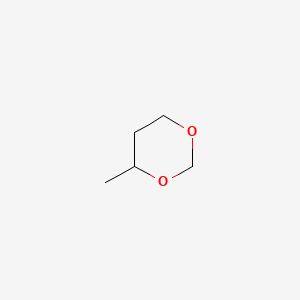
4-Methyl-1,3-Dioxan
Übersicht
Beschreibung
4-Methyl-1,3-dioxane is an organic compound with the molecular formula C5H10O2. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions and a methyl group at the 4 position. This compound is known for its stability and versatility in various chemical reactions and applications .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,3-dioxane is utilized in various scientific research fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a stabilizing agent for biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Used as a solvent in the production of polymers and as a wetting agent in textile processing
Wirkmechanismus
Target of Action
4-Methyl-1,3-dioxane is a chemical compound with the molecular formula C5H10O2 It’s known to have potential effects on the respiratory system .
Mode of Action
Studies have shown that it undergoes conformational isomerization . This process involves changes in the spatial arrangement of atoms in a molecule, which can influence how the molecule interacts with its targets.
Biochemical Pathways
It’s known that 1,3-dioxanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that 4-Methyl-1,3-dioxane may interact with similar biochemical pathways.
Result of Action
It’s known to be used in the preparation of high-purity 1,3-butylene glycol product for moisturizer or cosmetics . This suggests that it may have effects on cellular hydration and skin health.
Action Environment
The action of 4-Methyl-1,3-dioxane can be influenced by environmental factors. For instance, it’s known to be flammable and can cause skin and eye irritation . Therefore, it’s important to ensure adequate ventilation, use personal protective equipment, and avoid contact with skin and eyes when handling this compound . It’s also stable under normal conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 4-Methyl-1,3-dioxane follows similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and molecular sieves for water removal enhances the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas with nickel or rhodium catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution.
Reduction: H2 gas with Ni or Rh catalysts.
Substitution: LiAlH4 in dry ether.
Major Products:
Oxidation: Formation of lactones or related cleavage products.
Reduction: Conversion to alcohols or ethers.
Substitution: Formation of substituted dioxanes.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: A six-membered ring with two oxygen atoms at the 1 and 3 positions but without the methyl group.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions, known for its use as a solvent and stabilizer.
Uniqueness: 4-Methyl-1,3-dioxane is unique due to the presence of the methyl group, which enhances its stability and reactivity compared to its non-methylated counterparts. This makes it particularly useful in specific synthetic applications where stability and reactivity are crucial .
Eigenschaften
IUPAC Name |
4-methyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5-2-3-6-4-7-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCCMBMMWVKEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871827 | |
| Record name | 4-Methyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-97-4 | |
| Record name | 4-Methyl-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,3-dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1,3-dioxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methyl-1,3-dioxane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCM6KK2C4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methyl-1,3-dioxane?
A1: 4-Methyl-1,3-dioxane has a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol.
Q2: What is the preferred conformation of 4-Methyl-1,3-dioxane?
A: Studies using rotational spectroscopy and ab initio calculations have shown that 4-methyl-1,3-dioxane exists primarily in the chair conformation with the methyl group in the equatorial position. []
Q3: What spectroscopic techniques have been used to study 4-Methyl-1,3-dioxane?
A3: Researchers have employed a range of techniques to analyze 4-Methyl-1,3-dioxane, including:
- Rotational Spectroscopy: This method helped determine the rotational constants, centrifugal distortion constants, and dipole moment of the molecule. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR have been used extensively. 13C chemical shifts and 13C-1H coupling constants provided insights into the preferred orientation of substituents like the methoxy group in related compounds. Nuclear Overhauser enhancement experiments further supported these findings. []
- Infrared (IR) Spectroscopy: IR spectroscopy was used to study the hydration of the CH groups in 1,4-dioxane, a related compound. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique proved valuable in analyzing plant extracts containing 4-methyl-1,3-dioxane, aiding in the identification of the compound alongside other constituents. [, , ]
Q4: What is the role of 4-Methyl-1,3-dioxane in the Prins reaction?
A: 4-Methyl-1,3-dioxane can be formed as a product in the Prins reaction between propylene and formaldehyde. Certain zeolite catalysts, like H-FAU, have shown selectivity towards its formation. []
Q5: Can 4-Methyl-1,3-dioxane be hydrolyzed, and if so, what are the conditions and products?
A: Yes, 4-methyl-1,3-dioxane can undergo hydrolysis in acidic media. Studies have investigated its hydrolysis in water, including the solvent isotopic effect in heavy water. [] Ceria, acting as a water-tolerant Lewis acid catalyst, has been shown to effectively catalyze the hydrolysis of 4-Methyl-1,3-dioxane to 1,3-butanediol with high yield. []
Q6: Has the stability of 4-Methyl-1,3-dioxane been studied in any specific applications?
A: While specific stability studies on 4-Methyl-1,3-dioxane are limited within the provided research, its presence in plant extracts suggests some level of natural stability. [, , ] Furthermore, its use in polymerization reactions as an expanding monomer (EM) provides insights into its reactivity and potential stability within polymer matrices. [, ]
Q7: Have computational methods been employed to study 4-Methyl-1,3-dioxane or related compounds?
A: Yes, ab initio calculations, specifically at the B3PW91/aug-cc-pVDZ level of theory, have been conducted to determine the optimized geometry and dipole moment of 4-Methyl-1,3-dioxane. These calculated values aligned well with experimental results obtained through rotational spectroscopy, confirming the accuracy of the computational approach. [] Additionally, molecular modeling using the AM1 semiempirical method has been used to study the reactivity of related cyclic ketene acetals, including estimations of heats of formation and potential energy pathways for polymerization. []
Q8: Are there any studies on the structure-activity relationship (SAR) of 4-Methyl-1,3-dioxane?
A: While the provided research does not directly focus on the SAR of 4-Methyl-1,3-dioxane as a pharmaceutical agent, studies on related cyclic ketene acetals explored the impact of substituents on their reactivity in cationic copolymerization reactions. [] This research provides insights into how structural modifications can influence the reactivity of these cyclic molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


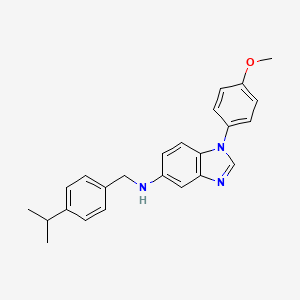
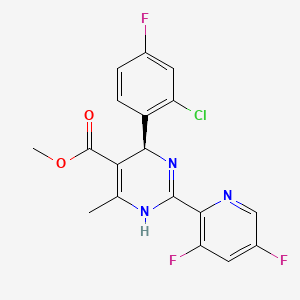
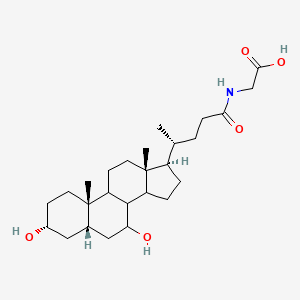

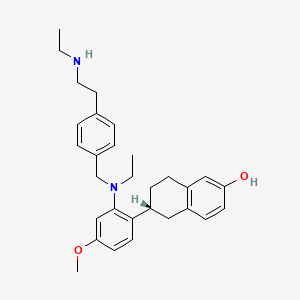
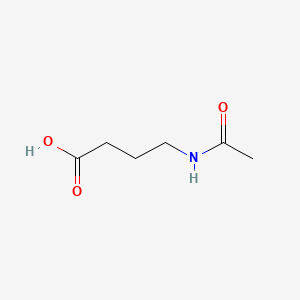
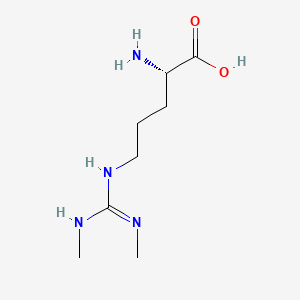
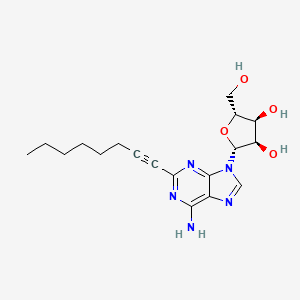
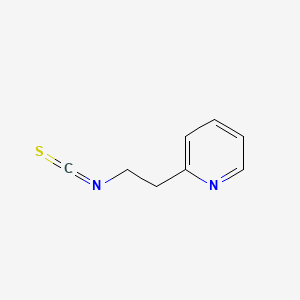
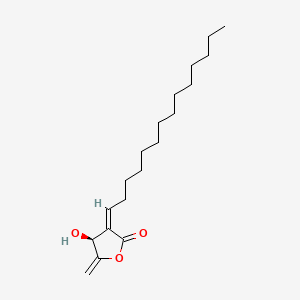
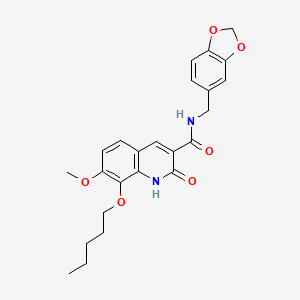
![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)
